molecular formula C32H59N3O5S B12406948 N-Acetyl-S-(2-carboxyethyl)-L-cysteine-d3 (bis(dicyclohexylamine))

N-Acetyl-S-(2-carboxyethyl)-L-cysteine-d3 (bis(dicyclohexylamine))

Cat. No.: B12406948
M. Wt: 600.9 g/mol
InChI Key: AOBVWIWUTOTQQN-BPIHZRJMSA-N
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Description

N-Acetyl-S-(2-carboxyethyl)-L-cysteine-d3 (bis(dicyclohexylamine)) is a stable isotope-labeled compound used in various scientific research applications. It is a derivative of L-cysteine, an amino acid, and is often used in metabolic and nutritional research. The compound is characterized by its molecular formula C29H59N3O5S and a molecular weight of 600.87 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Acetyl-S-(2-carboxyethyl)-L-cysteine-d3 (bis(dicyclohexylamine)) involves the acetylation of L-cysteine followed by the introduction of a carboxyethyl group. The reaction typically requires the use of acetic anhydride and a suitable base, such as pyridine, to facilitate the acetylation process. The carboxyethyl group is introduced through a nucleophilic substitution reaction using a carboxyethylating agent .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The final product is often purified using chromatographic techniques to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

N-Acetyl-S-(2-carboxyethyl)-L-cysteine-d3 (bis(dicyclohexylamine)) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-Acetyl-S-(2-carboxyethyl)-L-cysteine-d3 (bis(dicyclohexylamine)) is widely used in scientific research, including:

Mechanism of Action

The compound exerts its effects primarily through its ability to act as a chelating agent. It binds to metal ions, particularly heavy metals, to form stable complexes. This property is utilized in various experimental applications to study metal ion interactions and their effects on biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Acetyl-S-(2-carboxyethyl)-L-cysteine-d3 (bis(dicyclohexylamine)) is unique due to its deuterium labeling, which provides distinct advantages in tracer studies and metabolic research. The deuterium atoms make it easier to track the compound in biological systems using mass spectrometry .

Properties

Molecular Formula

C32H59N3O5S

Molecular Weight

600.9 g/mol

IUPAC Name

(2R)-3-(2-carboxyethylsulfanyl)-2-[(2,2,2-trideuterioacetyl)amino]propanoic acid;N-cyclohexylcyclohexanamine

InChI

InChI=1S/2C12H23N.C8H13NO5S/c2*1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-5(10)9-6(8(13)14)4-15-3-2-7(11)12/h2*11-13H,1-10H2;6H,2-4H2,1H3,(H,9,10)(H,11,12)(H,13,14)/t;;6-/m..0/s1/i;;1D3

InChI Key

AOBVWIWUTOTQQN-BPIHZRJMSA-N

Isomeric SMILES

[2H]C([2H])([2H])C(=O)N[C@@H](CSCCC(=O)O)C(=O)O.C1CCC(CC1)NC2CCCCC2.C1CCC(CC1)NC2CCCCC2

Canonical SMILES

CC(=O)NC(CSCCC(=O)O)C(=O)O.C1CCC(CC1)NC2CCCCC2.C1CCC(CC1)NC2CCCCC2

Origin of Product

United States

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